tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a tetrazole ring attached to a pyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents such as methyl iodide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives. Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-amino-3-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the tetrazole ring and the pyrrolidine backbone, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O2/c1-9(2,3)18-8(17)16-5-4-10(11,6-16)7-12-14-15-13-7/h4-6,11H2,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKJZMHTDSZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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